Pitavastatin-d4 Calcium is a deuterated form of Pitavastatin Calcium, a medication primarily used to lower cholesterol levels. It is classified as a statin, which works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key player in cholesterol synthesis. This compound is particularly significant in pharmacological studies due to its isotopic labeling, which aids in various analytical techniques, including pharmacokinetic studies and metabolic profiling.
Pitavastatin-d4 Calcium is derived from Pitavastatin, which was developed by the pharmaceutical company Kowa Company, Ltd. It belongs to the class of drugs known as HMG-CoA reductase inhibitors or statins. Statins are widely prescribed for the management of hyperlipidemia and the prevention of cardiovascular diseases.
The synthesis of Pitavastatin-d4 Calcium typically involves several key steps:
The synthesis process must ensure high optical purity and yield while minimizing side reactions and impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor purity throughout the synthesis .
Pitavastatin-d4 Calcium has a complex molecular structure characterized by:
Crystalline forms of Pitavastatin Calcium exhibit distinct X-ray powder diffraction patterns that can be used to confirm identity and purity .
Pitavastatin-d4 Calcium undergoes several chemical reactions during its synthesis:
Pitavastatin-d4 Calcium functions by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This action results in increased uptake of low-density lipoprotein from the bloodstream, effectively lowering plasma cholesterol levels .
The pharmacokinetics of Pitavastatin-d4 Calcium can be studied using its deuterated form, allowing researchers to trace metabolic pathways and understand its bioavailability more accurately.
Pitavastatin-d4 Calcium is primarily used in scientific research, particularly in:
Pitavastatin-d4 Calcium possesses the core chemical structure of pitavastatin – a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase – with strategic deuteration at four hydrogen positions. The molecular formula is consistently reported as C₅₀H₃₈D₈CaF₂N₂O₈ across multiple analytical sources, with a molecular weight of 889.03 g/mol [1] [5] [8]. The deuterium atoms are specifically incorporated at the cyclopropyl moiety (positions 2,2,3,3), creating a mass shift that differentiates it from the non-deuterated compound in mass spectrometric analysis while maintaining identical chromatographic behavior [2] [8]. This precise labeling pattern is confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) analyses conducted by manufacturers and research laboratories.
The calcium salt form provides enhanced stability compared to the free acid form, with the calcium cation forming a stable ionic complex with two pitavastatin-d4 anions. This salt formation is consistent with pharmaceutical formulations of statins, which improves relevance in biological research. The compound typically presents as an off-white to light yellow solid that is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol, but exhibits limited water solubility [4] [6] [10]. The structural integrity remains stable for at least three years when stored at -20°C in powder form, though solutions in DMSO should be used within one month to prevent degradation [4] [6].
Table 2: Molecular Formula Representations Across Sources
Source | Molecular Formula | Molecular Weight | Deuteration Sites |
---|---|---|---|
Santa Cruz Biotechnology | C₅₀H₃₈D₈CaF₂N₂O₈ | 889.03 | Cyclopropyl-d₄ |
VeeRho | 2 C₂₅H₁₉D₄FNO₄·Ca | 2*424.29 + 40.08 | Cyclopropyl-d₄ or fluorophenyl-d₄* |
Acanthus Research | C₅₀H₃₈D₈CaF₂N₂O₈ | Not specified | Cyclopropyl-d₄ |
ClearSynth | Not specified | Not specified | Cyclopropyl-d₄ |
Note: Discrepancies in molecular formulas reflect different representations of the calcium salt (1:2 ratio of Ca:ligand). The deuteration position is consistently specified as the cyclopropyl group in sources that provide structural details [1] [2] [5].
Pitavastatin-d4 Calcium functions as an indispensable analytical internal standard for the quantification of pitavastatin in biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its fundamental utility stems from its near-identical chemical behavior to non-deuterated pitavastatin during sample preparation and chromatographic separation, while exhibiting a distinct mass-to-charge ratio (m/z) in mass spectrometric detection. This combination enables researchers to compensate for variations in extraction efficiency, ionization suppression, and chromatographic performance that would otherwise compromise analytical accuracy [2] [4].
In LC-MS/MS methodologies, pitavastatin-d4 calcium typically displays identical retention time to its non-deuterated counterpart but produces a molecular ion 4 atomic mass units (amu) higher than the natural compound. For example, when monitoring the transition for pitavastatin at m/z 422.2 → 290.2, the deuterated analog exhibits the corresponding transition at m/z 426.2 → 294.2. This specific mass shift allows unambiguous detection without spectral interference, providing a stable reference point throughout the analytical process [4] [6] [8]. The compound's effectiveness as an internal standard has been validated across multiple biological matrices including human plasma, serum, urine, and hepatic microsomal preparations, with demonstrated linearity in quantification ranges from 0.1 ng/mL to 1000 ng/mL depending on instrument sensitivity [2] [4].
The high isotopic purity (>99% deuterated) ensures minimal interference from naturally occurring isotopes of pitavastatin in mass spectrometric channels dedicated to the deuterated analog. Manufacturers provide comprehensive certificates of analysis that document isotopic enrichment, chromatographic purity (>99%), and absence of unlabeled pitavastatin contamination, all critical parameters for reliable analytical performance. This quality control allows researchers to achieve inter-assay precision with coefficients of variation typically below 5% and accuracy ranging from 96-104%, meeting stringent bioanalytical validation requirements [1] [5] [8].
Table 3: Analytical Applications of Pitavastatin-d4 Calcium
Application Context | Analytical Technique | Key Performance Metrics | Advantages Over Non-Isotopic Standards |
---|---|---|---|
Therapeutic Drug Monitoring | LC-MS/MS | Accuracy: 98-102% Precision: <5% RSD | Corrects for matrix effects in patient samples |
Pharmacokinetic Studies | UHPLC-MS/MS | Linear range: 0.2-500 ng/mL Recovery: >95% | Compensates for variable extraction efficiency |
Metabolic Profiling | HRMS with chromatographic separation | Resolution: >30,000 FWHM | Enables simultaneous quantification of parent drug and metabolites |
In Vitro Metabolism Studies | LC-MS/MS with microsomal incubations | Sensitivity: LLOQ 0.1 ng/mL | Distinguishable from metabolites without deuteration |
Pitavastatin-d4 Calcium has emerged as a cornerstone in advanced pharmacokinetic research due to its ability to enable precise quantification of pitavastatin concentrations in complex biological samples. This capability is particularly valuable for studying pitavastatin's unique pharmacokinetic profile, characterized by its minimal cytochrome P450 (CYP)-mediated metabolism. Unlike statins metabolized primarily by CYP3A4 (e.g., simvastatin, atorvastatin) or CYP2C9 (e.g., fluvastatin), pitavastatin undergoes limited hepatic metabolism via CYP2C9 and uridine 5'-diphospho-glucuronosyltransferases (UGTs) [9]. This metabolic stability reduces potential drug-drug interactions but necessitates highly sensitive analytical methods to detect low circulating concentrations, a challenge effectively addressed through deuterated internal standardization [2] [9].
In metabolic pathway elucidation studies, Pitavastatin-d4 Calcium allows researchers to differentiate between administered pitavastatin and its metabolites through characteristic mass spectral patterns. When used in conjunction with high-resolution mass spectrometry, the deuterium labeling pattern produces distinctive isotopic clusters that facilitate identification of lactone metabolites, glucuronide conjugates, and oxidative products without compromising quantification of the parent compound [4] [9]. This application is particularly important for understanding pitavastatin's metabolic fate in special populations such as patients with hepatic impairment or genetic polymorphisms in drug-metabolizing enzymes.
The compound's significance extends to specialized research areas including:
Recent methodological innovations have leveraged Pitavastatin-d4 Calcium in multiplexed assay panels that simultaneously quantify multiple statins and their metabolites, significantly advancing comparative pharmacokinetic research. These panels enable direct comparison of pitavastatin's disposition relative to other statins within the same biological matrix, eliminating inter-assay variability. Furthermore, the compound's stability under various storage conditions (-20°C for long-term storage and -80°C for working solutions) ensures analytical consistency throughout longitudinal studies spanning weeks to months [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3